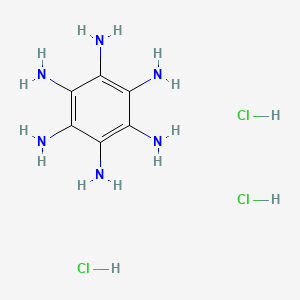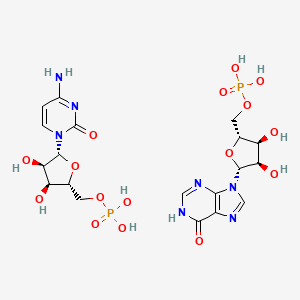
Minodronic Acid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Minodronic Acid-d4 is a deuterium-labeled form of Minodronic Acid . It’s a third-generation bisphosphonate that directly and indirectly prevents proliferation, induces apoptosis, and inhibits metastasis of various types of cancer cells .
Molecular Structure Analysis
The molecular formula of Minodronic Acid-d4 is C9H12N2O7P2 . Its average mass is 322.148 Da and its monoisotopic mass is 322.011963 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of Minodronic Acid-d4 include a density of 1.973 g/cm3 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Treatment of Osteoporosis
Minodronic Acid-d4, also known as Minodronic acid hydrate, is a bisphosphonate that was first developed and approved for the treatment of osteoporosis in Japan . It is highly effective in inhibiting bone resorption, being 1000 times more effective than etidronic acid and 10–100 times more effective than alendronic acid . Clinical trials have shown significant increases in lumbar-spine and hip-joint bone density 1–2 years after administration .
Prevention of Fractures
Minodronic Acid-d4 has been proven effective in preventing fractures. Studies have shown a decrease in the incidence rate of new vertebral and nonvertebral fractures after its administration .
Improvement of Bone Density
Minodronic Acid-d4 is known to improve bone density. It has been observed to significantly increase bone density in the lumbar spine and hip joint 1-2 years after administration .
Regulation of Bone Metabolism
Minodronic Acid-d4 has been found to decrease all markers of bone metabolism, including urinary collagen type 1 cross-linked N-telopeptide, urinary free deoxypyridinoline, serum bone alkaline phosphatase, and serum osteocalcin .
Quality Control in Drug Manufacturing
In the process of starting materials research and preparation, the key intermediate impurities and degradation impurities of Minodronic Acid-d4 have a great impact on the quality control of the drug .
Identification and Characterization of Impurities
Minodronic Acid-d4 is used in the identification and characterization of impurities in drug manufacturing. A high-performance liquid chromatography (HPLC) method has been developed and validated for the quantitative determination of Minodronic Acid-d4 and its related impurities .
Mecanismo De Acción
Target of Action
Minodronic Acid-d4, also known as Minodronate, primarily targets Farnesyl Pyrophosphate Synthase (FPPS) . FPPS is a key enzyme in the mevalonic acid metabolic pathway of osteoclasts . In addition to FPPS, Minodronic Acid-d4 also antagonizes Purinergic P2X2/3 receptors , which are involved in pain .
Mode of Action
Minodronic Acid-d4 inhibits the activity of FPPS, thereby suppressing bone resorption . The inhibition of FPPS leads to the induction of apoptosis in osteoclasts . As an antagonist of Purinergic P2X2/3 receptors, Minodronic Acid-d4 may contribute to the analgesic effect .
Biochemical Pathways
The primary biochemical pathway affected by Minodronic Acid-d4 is the mevalonic acid metabolic pathway in osteoclasts . By inhibiting FPPS, a key enzyme in this pathway, Minodronic Acid-d4 disrupts the function of osteoclasts, leading to a decrease in bone resorption .
Pharmacokinetics
It is known that bisphosphonates, the class of drugs to which minodronic acid-d4 belongs, are taken into the bone where they bind to hydroxyapatite
Result of Action
The primary result of Minodronic Acid-d4’s action is the suppression of bone resorption . This is achieved through the induction of apoptosis in osteoclasts . Additionally, Minodronic Acid-d4’s antagonism of Purinergic P2X2/3 receptors may contribute to its analgesic effect .
Action Environment
The action of Minodronic Acid-d4 is influenced by various environmental factors. For instance, the drug’s efficacy in treating osteoporosis has been observed to be higher in patients with higher LDL cholesterol levels . Furthermore, the drug’s action, efficacy, and stability can be influenced by factors such as patient adherence to medication schedules, the presence of other medications, and individual patient characteristics .
Safety and Hazards
Minodronic Acid-d4 is toxic and can cause moderate to severe irritation to the skin and eyes . It’s recommended to avoid inhalation and contact with skin, eyes, and clothing. Use personal protective equipment and ensure adequate ventilation .
Relevant Papers One relevant paper titled “A review of minodronic acid hydrate for the treatment of osteoporosis” discusses that Minodronic Acid hydrate is a bisphosphonate used to treat osteoporosis and it inhibits recombinant human FPP synthase activity with similar potency as zoledronic acid .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Minodronic Acid-d4 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Deuterated formaldehyde (CD2O)", "Deuterated ethylamine (C2D5NH2)", "Deuterated phosphorous acid (H3PO3-d4)", "Deuterated sulfuric acid (H2SO4-d2)", "Deuterated hydrochloric acid (HCl-d)", "Deuterated sodium hydroxide (NaOD)" ], "Reaction": [ "Step 1: Condensation of deuterated formaldehyde and deuterated ethylamine to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine", "Step 2: Reduction of the above intermediate with deuterated phosphorous acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-oxide", "Step 3: Treatment of the above intermediate with deuterated sulfuric acid to form N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonic acid", "Step 4: Conversion of the above intermediate to N-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-pyrido[3,2,1-ij]quinolin-1-amine-1-sulfonamide by reaction with deuterated hydrochloric acid and deuterated sodium hydroxide", "Step 5: Final deuterium exchange reaction to obtain Minodronic Acid-d4" ] } | |
Número CAS |
1807367-80-1 |
Nombre del producto |
Minodronic Acid-d4 |
Fórmula molecular |
C₉H₈D₄N₂O₇P₂ |
Peso molecular |
326.17 |
Sinónimos |
(1-Hydroxy-2-imidazo[1,2-a]pyridin-3-ylethylidene)bis-phosphonic acid-d4; _x000B_Imidazo[1,2-a]pyridine, phosphonic acid deriv.-d4; BPH 261-d4; Bonoteo-d4; ONO 5920-d4; Recalbon-d4; YH 529-d4; YM 529-d4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[Methyl-d3]metanicotine](/img/structure/B1144807.png)

